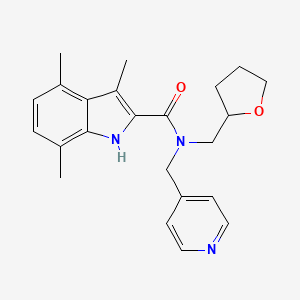

N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves various chemical reactions that yield this compound under specific conditions. For instance, a study on the reactions of cisoid α‐methoxyimino ketones with N,N‐diethyl‐1‐propyn‐1‐amine describes the formation of related carboxamides through cycloaddition and electrocyclic ring opening, highlighting the complex synthetic routes possible for similar structures (Elferink & Bos, 2010).

Molecular Structure Analysis

The molecular structure of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been elucidated through various analytical techniques, including X-ray diffraction, IR spectroscopy, and quantum chemical computation. Such studies provide detailed insights into the crystal system, lattice constants, and molecular geometry, as well as electronic properties like HOMO and LUMO energies (Demir et al., 2015).

Chemical Reactions and Properties

N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide participates in various chemical reactions due to its active functional groups. Studies have explored its reactivity, including the formation of benzofurans via vinyl cations in solvolytic reactions, demonstrating the compound's versatility in organic synthesis (Sonoda, Kobayashi, & Taniguchi, 1976).

Physical Properties Analysis

The physical properties of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, such as solubility, melting point, and crystalline form, are crucial for its application in various fields. While specific studies on these physical properties were not identified, related research on similar compounds provides a basis for understanding these aspects.

Chemical Properties Analysis

The chemical properties of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, including its stability, reactivity, and interactions with other chemical species, are key to its utilization in chemical synthesis and potential applications. Research on related benzofuran derivatives offers insights into their inhibitory activities and molecular interactions, which can be applied to understand the chemical behavior of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (Ohemeng et al., 1994).

Scientific Research Applications

Pharmacological Applications

Benzofuran derivatives, including N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, have been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects. Particularly, benzofuran scaffolds are recognized for their potential in developing new antimicrobial agents against resistant strains. Studies have shown that certain benzofuran derivatives can serve as efficient structures in the fight against microbial infections, highlighting their significance in drug discovery and development (Hiremathad et al., 2015; Dawood, 2019).

Material Science Applications

In material science, the benzofuran core, a part of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, is involved in the synthesis of polymers and functional materials. Its structural features are leveraged to develop novel materials with desired properties, such as enhanced durability and environmental resistance. The review by Godlewska-Żyłkiewicz et al. (2020) discusses the antioxidant, microbiological, and cytotoxic activities of benzofuran and related carboxylic acids, indicating their utility in creating biologically active compounds for various applications, including materials with antimicrobial and protective characteristics (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Analytical Chemistry

Benzofuran derivatives are also significant in environmental and analytical chemistry, where they are studied for their reactivity and detection in atmospheric conditions. For instance, Liu et al. (2022) reviewed the atmospheric reactivity of methoxyphenols, which include benzofuran derivatives, highlighting their roles as potential tracers for biomass burning and their impact on air quality. This line of research is crucial for understanding the environmental fate of these compounds and developing strategies to monitor and mitigate their presence in the environment (Liu et al., 2022).

properties

IUPAC Name |

N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-9-5-3-7-12(14)17-16(18)15-10-11-6-2-4-8-13(11)20-15/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBABOSHNJXQEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)

![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)

![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)